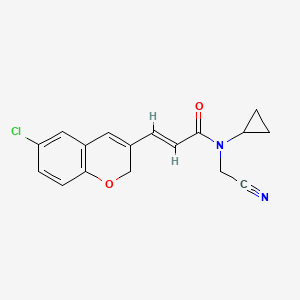

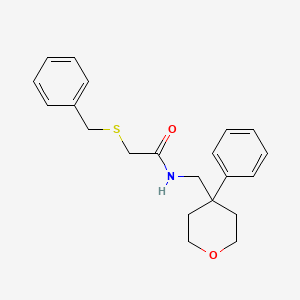

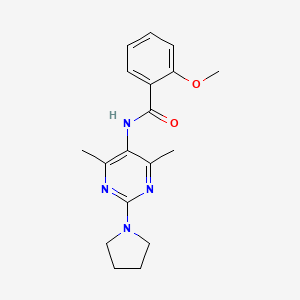

![molecular formula C20H19N3O6 B3002385 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide CAS No. 898408-45-2](/img/structure/B3002385.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide" is a complex organic molecule that may have potential applications in medicinal chemistry due to the presence of various functional groups such as amide, nitro, and dioxin moieties. These functional groups are often found in bioactive compounds that exhibit a range of biological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using spectroscopic methods such as NMR, IR, and GC-MS . The stereochemistry of related compounds has been determined based on NMR spectra and single crystal structures . Additionally, DFT investigations can provide insights into the conformational flexibility and potential energy surfaces of molecules . These techniques could be applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of nitro compounds and their derivatives is a subject of interest in medicinal chemistry. For example, N-aryl-2-nitrobenzamides can undergo photo-rearrangement to yield azo compounds . The synthesis of reactive metabolites and DNA adducts from nitro compounds has also been described . These studies suggest that the nitro group in the compound of interest may participate in various chemical reactions, potentially leading to the formation of biologically active metabolites or adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of functional groups such as amides, nitro groups, and aromatic systems can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as DFT, can predict these properties and help in understanding the behavior of the compound under different conditions . The use of ionic liquids in synthesis also indicates that the compound might have solubility in these media, which could be beneficial for its applications .

Applications De Recherche Scientifique

1. Inhibitors in Biomedical Research

- Caspase-3 Inhibition: A study by Jiang and Hansen (2011) demonstrated that derivatives of this compound acted as potent inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. This suggests their potential use in research related to cell death and related diseases.

2. Antibacterial Agents

- Antibacterial Potential: Research led by Abbasi et al. (2016) explored derivatives of the compound for their antibacterial properties. They synthesized various N-substituted sulfonamides bearing benzodioxane moiety and found them effective against Gram-negative and Gram-positive bacterial strains.

3. Enzyme Inhibitory Activities

- Enzyme Inhibition for Therapeutics: A study by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. They found that these compounds showed significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential in therapeutic research.

4. Antimicrobial and Antioxidant Properties

- Synthesis and Biological Activity: Pothuri et al. (2020) synthesized novel isoxazole derivatives of the compound and tested them for antimicrobial and antioxidant activities. Their results, as documented in their paper, indicate potential applications in developing new antimicrobial agents and antioxidants.

5. Novel Synthesis Techniques

- Advancements in Chemical Synthesis: Gabriele et al. (2006) explored new methods for synthesizing derivatives of 2,3-dihydrobenzo[b][1,4]dioxine, including the compound . Their work contributes to the development of more efficient and varied synthetic pathways in chemical research.

6. Anticonvulsant Properties

- Anticonvulsant Research: A study by Sych et al. (2018) explored derivatives of this compound for potential anticonvulsant activities. Their research contributes to the development of new treatments for seizure disorders.

7. Organic Light-Emitting Devices (OLEDs)

- Use in OLED Technology: Research by Jayabharathi et al. (2018) showed the application of derivatives in the development of non-doped blue organic light-emitting devices, an important area in display technology.

Mécanisme D'action

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-12-2-3-13(8-16(12)23(26)27)20(25)21-14-9-19(24)22(11-14)15-4-5-17-18(10-15)29-7-6-28-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWBXYATFONSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3002304.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)